Diclofenac Diethylamine

Catalog No.
S572436
CAS No.
78213-16-8
M.F
C18H22Cl2N2O2
M. Wt
369.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diclofenac Diethylamine

CAS Number

78213-16-8

Product Name

Diclofenac Diethylamine

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]acetic acid;N-ethylethanamine

Molecular Formula

C18H22Cl2N2O2

Molecular Weight

369.3 g/mol

InChI

InChI=1S/C14H11Cl2NO2.C4H11N/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;1-3-5-4-2/h1-7,17H,8H2,(H,18,19);5H,3-4H2,1-2H3

InChI Key

ZQVZPANTCLRASL-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 2.37 mg/L at 25 °C
4.47e-03 g/L

Synonyms

2-[2-(2,6-Dichloroanilino)phenyl]acetic acid diethylamine salt

Canonical SMILES

CCNCC.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl

The exact mass of the compound Diclofenac diethylamine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Diethylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diclofenac Diethylamine is the diethylammonium salt of diclofenac, a non-steroidal anti-inflammatory drug (NSAID). It is primarily selected for use in topical formulations such as emulsions, gels, and creams designed for localized analgesic and anti-inflammatory action. The selection of the diethylamine counter-ion over other forms, such as sodium or potassium salts, is a deliberate strategy to modify the compound's physicochemical properties, including solubility and lipophilicity, which are critical for optimizing skin permeation and formulation compatibility.

Direct substitution of Diclofenac Diethylamine with other salts like Diclofenac Sodium in a given formulation is a critical process failure. The counter-ion fundamentally alters aqueous solubility, membrane transport characteristics, and solid-state properties such as hydrate formation. These differences necessitate distinct formulation strategies, including different excipients, solvent systems, and processing parameters. Attempting a 1-to-1 replacement can lead to issues with drug precipitation, altered viscosity, inconsistent batch-to-batch reproducibility, and, most critically, significant changes in the rate and extent of skin permeation, ultimately compromising the final product's efficacy and stability.

Enhanced Skin Permeation Efficiency at Lower Concentrations

In a direct comparison using ex vivo human skin, a 1.16% Diclofenac Diethylamine (DDEA) emulsion demonstrated significantly higher skin permeation over 24 hours compared to a much more concentrated 5% Diclofenac Sodium (DS) gel. The cumulative amount of DDEA that permeated was 1.54 times greater than that of DS. When evaluated as a percentage of the total applied dose, the DDEA formulation showed a 7-fold higher permeation rate, indicating superior efficiency in delivering the active ingredient through the stratum corneum.

Evidence DimensionCumulative Permeation (24h, ex vivo human skin)
Target Compound Data554 ng/cm² (from a 1.16% emulsion)
Comparator Or BaselineDiclofenac Sodium: 361 ng/cm² (from a 5% gel)
Quantified Difference1.54-fold higher permeation for DDEA despite a >4x lower concentration
ConditionsIn vitro study using Franz diffusion cells with ex vivo human skin samples.

This allows for the development of highly effective topical products with a lower concentration of the active pharmaceutical ingredient, potentially reducing costs and formulation challenges.

Distinct Aqueous Solubility Profile for Formulation Versatility

The choice of counter-ion directly dictates aqueous solubility, a primary parameter for formulation design. Diclofenac Diethylamine exhibits a distinct solubility profile compared to other common salts. Its equilibrium solubility at 25°C is approximately half that of Diclofenac Sodium and over 8 times lower than that of Diclofenac Epolamine (DHEP).

Evidence DimensionEquilibrium Aqueous Solubility (25°C)
Target Compound Data33 mM
Comparator Or BaselineDiclofenac Sodium: 66 mM; Diclofenac Epolamine (DHEP): 273 mM
Quantified Difference50% less soluble than DS; 88% less soluble than DHEP
ConditionsEquilibrium solubility determined at 25°C.

This lower aqueous solubility makes Diclofenac Diethylamine particularly suitable for non-aqueous or emulsion-based formulations where high aqueous solubility is not required or could be detrimental to stability or release profile.

Lower Formulation Viscosity for Improved Processability and Application

The physical properties of the final formulation are heavily influenced by the active ingredient salt form and its interaction with excipients. In a comparative study, a 1.16% Diclofenac Diethylamine emulsion exhibited a viscosity more than two times lower than a 5% Diclofenac Sodium gel when measured at the same shear rate.

Evidence DimensionFormulation Viscosity (at 10 s⁻¹)
Target Compound Data10.29 Pa·s (1.16% DDEA emulsion)
Comparator Or BaselineDiclofenac Sodium: 24.82 Pa·s (5% DS gel)
Quantified Difference58.5% lower viscosity
ConditionsRheological assessment at a controlled shear rate of 10 s⁻¹.

Lower viscosity is a critical parameter for manufacturing processability (e.g., mixing, pumping, container filling) and for end-product characteristics like spreadability, making it a preferred choice for lotions or emulgels over thick gels.

Defined and Characterized Hydrate State for Manufacturing Consistency

The solid-state form (anhydrate vs. hydrate) of an API is critical for reproducibility. Diclofenac Diethylamine has a well-characterized monohydrate form. The transition between anhydrate and hydrate states significantly impacts key properties; the DDEA anhydrate is approximately 1.7 times as soluble as its monohydrate form. This contrasts with other salts like Diclofenac Epolamine (DHEP), which can form both monohydrate and dihydrate forms, introducing more potential for solid-state variability.

Evidence DimensionSolubility Ratio (Anhydrate vs. Hydrate)
Target Compound DataAnhydrate is ~1.7x more soluble than the monohydrate
Comparator Or BaselineDiclofenac Epolamine (DHEP): Exists as both monohydrate and dihydrate, with the monohydrate being 1.8x less soluble than the anhydrate.
Quantified DifferenceWell-defined solubility difference between characterized solid forms.
ConditionsIntrinsic dissolution rate studies at 25°C.

Procuring a material with a well-understood and controllable hydrate state is crucial for ensuring batch-to-batch consistency in solubility and dissolution, which directly impacts the performance and stability of the final product.

High-Permeation Topical Analgesics with Lower API Load

For the development of topical pain relief formulations where the primary objective is to maximize delivery efficiency through the skin. The evidence of superior permeation allows formulators to achieve high efficacy with a lower concentration of Diclofenac Diethylamine compared to Diclofenac Sodium, supporting the creation of more potent or cost-effective products.

Development of Emulsion-Gels (Emulgels) and Non-Aqueous Formulations

This salt is the material of choice for emulsion-based systems, a common and commercially successful dosage form for topical diclofenac. Its moderate aqueous solubility and compatibility with organic solvents and oils make it ideal for biphasic systems, which can enhance drug delivery and improve cosmetic feel compared to simple aqueous gels.

Formulations Requiring Low Viscosity and High Spreadability

Ideal for products where ease of application over a large surface area is required, such as lotions, sprays, or light creams. The inherently lower viscosity of typical Diclofenac Diethylamine formulations compared to high-concentration Diclofenac Sodium gels simplifies manufacturing and results in a final product with superior spreadability and user experience.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Solid

Color/Form

Crystals from ether-petroleum ether

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

368.1058333 Da

Monoisotopic Mass

368.1058333 Da

Heavy Atom Count

24

Appearance

White to slightly yellowish crystalline powder

Melting Point

283-285 °C
156-158 °C
283 - 285 °C

UNII

6TGQ35Z71K

Related CAS

15307-81-0 (mono-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 62 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 61 of 62 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (90.16%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (88.52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Diclofenac is indicated for use in the treatment of pain and inflammation from varying sources including inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis, as well as injury-related inflammation due to surgery and physical trauma. It is often used in combination with [misoprostol] as a gastro-protective agent in patients with high risk of developing NSAID-induced ulcers.
FDA Label

Livertox Summary

Diclofenac is a commonly used nonsteroidal antiinflammatory drug (NSAID) used for the therapy of chronic forms of arthritis and mild-to-moderate acute pain. Therapy with diclofenac in full doses is frequently associated with mild serum aminotransferase elevations and, in rare instances, can lead to serious clinically apparent, acute or chronic liver disease.

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Therapeutic Uses

Anti-Inflammatory Agents, Non-Steroidal; Cyclooxygenase Inhibitors
Diclofenac sodium also is used topically as an ophthalmic solution for the treatment of postoperative ocular inflammation in patients undergoing cataract extraction. /Diclofenac sodium; Included in US product labeling/
Oral diclofenac sodium has been used for its antipyretic effect in the management of fever, usually associated with infection. In one study, the antipyretic effect of usual dosages of diclofenac sodium as delayed-release (enteric-coated) tablets was about equal to that of usual dosages of aspirin. The drug, however, should not be used routinely as an antipyretic because of its potential adverse effects. /Diclofenac sodium; NOT included in US product labeling/
Diclofenac sodium as delayed-release (enteric-coated) tablets also has been used for the symptomatic relief of dysmenorrhea. /Diclofenac sodium; NOT included in US product labeling/
For more Therapeutic Uses (Complete) data for DICLOFENAC (22 total), please visit the HSDB record page.

Mechanism of Action

Diclofenac inhibits cyclooxygenase-1 and -2, the enzymes responsible for production of prostaglandin (PG) G2 which is the precursor to other PGs. These molecules have broad activity in pain and inflammation and the inhibition of their production is the common mechanism linking each effect of diclofenac. PGE2 is the primary PG involved in modulation of nociception. It mediates peripheral sensitization through a variety of effects. PGE2 activates the Gq-coupled EP1 receptor leading to increased activity of the inositol trisphosphate/phospholipase C pathway. Activation of this pathway releases intracellular stores of calcium which directly reduces action potential threshold and activates protein kinase C (PKC) which contributes to several indirect mechanisms. PGE2 also activates the EP4 receptor, coupled to Gs, which activates the adenylyl cyclase/protein kinase A (AC/PKA) signaling pathway. PKA and PKC both contribute to the potentiation of transient receptor potential cation channel subfamily V member 1 (TRPV1) potentiation, which increases sensitivity to heat stimuli. They also activate tetrodotoxin-resistant sodium channels and inhibit inward potassium currents. PKA further contributes to the activation of the P2X3 purine receptor and sensitization of T-type calcium channels. The activation and sensitization of depolarizing ion channels and inhibition of inward potassium currents serve to reduce the intensity of stimulus necessary to generate action potentials in nociceptive sensory afferents. PGE2 act via EP3 to increase sensitivity to bradykinin and via EP2 to further increase heat sensitivity. Central sensitization occurs in the dorsal horn of the spinal cord and is mediated by the EP2 receptor which couples to Gs. Pre-synaptically, this receptor increases the release of pro-nociceptive neurotransmitters glutamate, CGRP, and substance P. Post-synaptically it increases the activity of AMPA and NMDA receptors and produces inhibition of inhibitory glycinergic neurons. Together these lead to a reduced threshold of activating, allowing low intensity stimuli to generate pain signals. PGI2 is known to play a role via its Gs-coupled IP receptor although the magnitude of its contribution varies. It has been proposed to be of greater importance in painful inflammatory conditions such as arthritis. By limiting sensitization, both peripheral and central, via these pathways NSAIDs can effectively reduce inflammatory pain. PGI2 and PGE2 contribute to acute inflammation via their IP and EP2 receptors. Similarly to β adrenergic receptors these are Gs-coupled and mediate vasodilation through the AC/PKA pathway. PGE2 also contributes by increasing leukocyte adhesion to the endothelium and attracts the cells to the site of injury. PGD2 plays a role in the activation of endothelial cell release of cytokines through its DP1 receptor. PGI2 and PGE2 modulate T-helper cell activation and differentiation through IP, EP2, and EP4 receptors which is believed to be an important activity in the pathology of arthritic conditions. By limiting the production of these PGs at the site of injury, NSAIDs can reduce inflammation. PGE2 can cross the blood-brain barrier and act on excitatory Gq EP3 receptors on thermoregulatory neurons in the hypothalamus. This activation triggers an increase in heat-generation and a reduction in heat-loss to produce a fever. NSAIDs prevent the generation of PGE2 thereby reducing the activity of these neurons.
Diclofenac has pharmacologic actions similar to those of other prototypical NSAIAs. The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Diclofenac inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase; at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-10 and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. Diclofenac, like other prototypical NSAIAs, inhibits both COS-1 and COS-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COS-2 isoenzyme; COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation.
As for all non-steroidal anti-inflammatory drugs the pharmacodynamic effects of diclofenac sodium are of anti-inflammatory, analgesic and antipyretic character due to the decrease of the prostaglandin synthesis from arachidonic acid by inhibition of the cyclo-oxygenase activity. It also induces deleterious effects on gastric and intestinal mucosa and an inhibition of platelet aggregation. /Diclofenac sodium/

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

78213-16-8

Absorption Distribution and Excretion

Diclofenac is completely absorbed from the GI tract but likely undergoes significant first pass metabolism with only 60% of the drug reaching systemic circulation unchanged. Many topical formulations are absorbed percutaneous and produce clinically significant plasma concentrations. Absorption is dose proportional over the range of 25-150 mg. Tmax varies between formulations with the oral solution reaching peak plasma concentrations in 10-40min, the enteric coated tablet in 1.5-2h, and the sustained- and extended-release formulations prolonging Tmax even further. Administration with food has no significant effects on AUC but does delay Tmax to 2.5-12h.
Diclofenac is mainly eliminated via metabolism. Of the total dose, 60-70% is eliminated in the urine and 30% is eliminated in the feces. No significant enterohepatic recycling occurs.
Diclofenac has a total volume of distribution of 5-10 L or 0.1-0.2 L/kg. The volume of the central compartment is 0.04 L/kg. Diclofenac distributes to the synovial fluid reaching peak concentration 2-4h after administration. There is limited crossing of the blood brain barrier and cerebrospinal fluid concentrations only reach 8.22% of plasma concentrations. Doses of 50 mg delivered via intramuscular injection produced no detectable diclofenac concentrations in breast milk, however metabolite concentrations were not investigated. Diclofenac has been shown to cross the placenta in mice and rats but human data is unavailable.
Diclofenac has a plasma clearance 16 L/h.
Onset of absorption is delayed when diclofenac sodium is administered orally as delayed-release (enteric-coated) tablets, but the extent of absorption does not appear to be affected. /Diclofenac sodium/
Measurable plasma concentrations of diclofenac have been observed in some fasting individuals within 10 minutes of receiving diclofenac potassium conventional tablets. /Diclofenac potassium/
Diclofenac sodium and diclofenac potassium are almost completely absorbed from the GI tract; however, the drugs undergo extensive first-pass metabolism in the liver, with only about 50-60% of a dose of diclofenac sodium or diclofenac potassium reaching systemic circulation as unchanged drug. Diclofenac also is absorbed into systemic circulation following rectal administration and percutaneously following topical application to the skin as a gel or transdermal system.
Food decreases the rate of absorption of conventional tablets of diclofenac potassium and of delayed-release (enteric-coated) tablets of diclofenac sodium, resulting in delayed and decreased peak plasma concentrations; however, the extent of absorption is not affected substantially. When diclofenac potassium conventional tablets are administered with food, time to achieve peak plasma concentrations of the drug is increased and peak plasma concentrations of the drug are decreased by approximately 30%. When single doses of diclofenac sodium delayed-release (enteric-coated) tablets are taken with food, the onset of absorption usually is delayed by 1-4.5 hours but may be delayed up to 12 hours in some patients. These food-induced alterations in GI absorption of the drug result from delayed transit of the delayed-release (enteric-coated) tablets to the small intestine, the site of dissolution. When diclofenac sodium extended-release tablets are taken with food, onset of absorption is delayed 1-2 hours and peak plasma concentrations are increased two-fold; however, extent of absorption is not substantially affected. Absorption of diclofenac does not appear to be affected substantially by the presence of food following continuous dosing of the drug. Antacids also may decrease the rate but not the extent of absorption of diclofenac.
For more Absorption, Distribution and Excretion (Complete) data for DICLOFENAC (11 total), please visit the HSDB record page.

Metabolism Metabolites

Diclofenac undergoes oxidative metabolism to hydroxy metabolites as well as conjugation to glucuronic acid, sulfate, and taurine. The primary metabolite is 4'-hydroxy diclofenac which is generated by CYP2C9. This metabolite is very weakly active with one thirtieth the activity of diclofenac. Other metabolites include 3'-hydroxy diclofenac, 3'-hydroxy-4'methoxy diclofenac, 4',5-dihydroxy diclofenac, an acylglucuronide conjugate, and other conjugate metabolites.
The extent of metabolism of diclofenac sodium in excised viable human skin was investigated using combination HPLC and radioactivity assay. In an earlier diffusion experiment using an in vitro flow-through diffusion system, radiolabelled diclofenac sodium in either lotion (Pennsaid) or aqueous solution was applied to viable human skin, either as single dose or multiple dose (8 times over 2 days). In this study, the receptor fluid samples from the diffusion experiment were subjected to extraction and the aliquot was analysed using HPLC to separate diclofenac and authentic metabolites. Based on the radioactivity of each HPLC fraction, the collection time of the fractions was compared with the retention time of diclofenac and metabolites in standard solutions. The samples from a single or multiple dose application of lotion showed radioactivity in mainly one fraction, whose retention time corresponded with diclofenac. Other HPLC fractions showed none or only small amounts of radioactivity within the error range of the assay. The same results were obtained with the pooled samples from the application of the lotion or of aqueous solution. The results suggest that diclofenac sodium does not undergo metabolism in viable human epidermis during percutaneous absorption in vitro. Hence, with topical application to human skin in vivo, diclofenac will be delivered with minimal, if any, metabolism. /Diclofenac sodium/
In humans, metabolism of the commonly used nonsteroidal antiinflammatory drug diclofenac /compound/ 1 yields principally the 4'-hydroxy /compound/ 2, 5-hydroxy /compound/ 3, and acyl glucuronide /compound/ 4 metabolites. All three metabolites have been implicated in rare idiosyncratic adverse reactions associated with this widely used drug. Therefore, for mechanistic toxicological studies of /compound/ 1, substantial quantities of 2-4 are required and their syntheses and characterization are described here. Key steps were a convenient two-step preparation of aniline /compound/ 5 from phenol, efficient and selective 6-iodination of amide /compound/ 18, and high-yielding Ullmann couplings to generate diarylamines /compound/ 11 and /compound/ 21. The acyl glucuronide /compound/ 4 was obtained by Mitsunobu reaction of /compound/ 1 (free acid) with allyl glucuronate /compound/ 23 followed by Pd(0) deprotection, using a modification of a published procedure. /Investigators/ report full characterization of /compound/ 4 ... /Investigators/ report also the metabolic fates of the synthetic metabolites: /compound/ 2 and /compound/ 3 were glucuronidated in rats, but only /compound/ 3 formed glutathione adducts in vivo and by enzymatic synthesis via a quinoneimine intermediate. A previously undescribed glutathione adduct of /compound/ 3 was obtained by enzymatic synthesis. Compound /compound/ 4 formed an imine-linked protein conjugate as evinced by sodium cyanoborohydride trapping.
Diclofenac is eliminated predominantly (approximately 50%) as its 4'-hydroxylated metabolite in humans, whereas the acyl glucuronide (AG) pathway appears more important in rats (approximately 50%) and dogs (>80-90%). However, previous studies of diclofenac oxidative metabolism in human liver microsomes (HLMs) have yielded pronounced underprediction of human in vivo clearance. We determined the relative quantitative importance of 4'-hydroxy and AG pathways of diclofenac metabolism in rat, dog, and human liver microsomes. Microsomal intrinsic clearance values (CL(int) = V(max)/K(m)) were determined and used to extrapolate the in vivo blood clearance of diclofenac in these species. Clearance of diclofenac was accurately predicted from microsomal data only when both the AG and the 4'-hydroxy pathways were considered. However, the fact that the AG pathway in HLMs accounted for ~75% of the estimated hepatic CL(int) of diclofenac is apparently inconsistent with the 4'-hydroxy diclofenac excretion data in humans. Interestingly, upon incubation with HLMs, significant oxidative metabolism of diclofenac AG, directly to 4'-hydroxy diclofenac AG, was observed. The estimated hepatic CL(int) of this pathway suggested that a significant fraction of the intrahepatically formed diclofenac AG may be converted to its 4'-hydroxy derivative in vivo. Further experiments indicated that this novel oxidative reaction was catalyzed by CYP2C8, as opposed to CYP2C9-catalyzed 4'-hydroxylation of diclofenac. These findings may have general implications in the use of total (free + conjugated) oxidative metabolite excretion for determining primary routes of drug clearance and may question the utility of diclofenac as a probe for phenotyping human CYP2C9 activity in vivo via measurement of its pharmacokinetics and total 4'-hydroxy diclofenac urinary excretion.
The metabolism of (14)C-diclofenac in mice was investigated following a single oral dose of 10 mg/kg. The majority of the drug-related material was excreted in the urine within 24 hr of administration (49.7%). Liquid chromatographic analysis of urine and fecal extracts revealed extensive metabolism to at least 37 components, with little unchanged diclofenac excreted. Metabolites were identified using a hybrid linear ion-trap mass spectrometer via exact mass determinations of molecular ions and subsequent multi-stage fragmentation. The major routes of metabolism identified included: 1) conjugation with taurine; and 2) hydroxylation (probably at the 4'-and 5-arene positions) followed by conjugation to taurine, glucuronic acid or glucose. Ether, rather than acyl glucuronidation, predominated. There was no evidence for p-benzoquinone-imine formation (i.e. no glutathione or mercapturic acid conjugates were detected). A myriad of novel minor drug-related metabolites were also detected, including ribose, glucose, sulfate and glucuronide ether-linked conjugates of hydroxylated diclofenac derivatives. Combinations of these hydroxylated derivatives with acyl conjugates (glucose, glucuronide and taurine) or N-linked sulfation or glucosidation were also observed. Acyl- or amide-linked-conjugates of benzoic acid metabolites and several indolinone derivatives with further hydroxylated and conjugated moieties were also evident. The mechanisms involved in the generation of benzoic acid and indolinone products indicate the formation reactive intermediates in vivo that may possibly contribute to hepatotoxicity.
For more Metabolism/Metabolites (Complete) data for DICLOFENAC (7 total), please visit the HSDB record page.
Diclofenac has known human metabolites that include 5-hydroxydiclofenac, 4'-hydroxydiclofenac, and (2S,3S,4S,5R)-6-[2-[2-(2,6-Dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.
Diclofenac is a known human metabolite of aceclofenac.
Hepatic. Route of Elimination: Diclofenac is eliminated through metabolism and subsequent urinary and biliary excretion of the glucuronide and the sulfate conjugates of the metabolites. Little or no free unchanged diclofenac is excreted in the urine. Approximately 65% of the dose is excreted in the urine and approximately 35% in the bile as conjugates of unchanged diclofenac plus metabolites. Half Life: 2 hours

Associated Chemicals

Diclofenac sodium; 15307-79-6
Diclofenac potassium; 15307-81-0
Diclofenac epolamine; 119623-66-4

Wikipedia

Diclofenac
Vardenafil

FDA Medication Guides

Solaraze
Diclofenac Sodium
GEL;TOPICAL
FOUGERA PHARMS
11/14/2022
04/28/2021
Zorvolex
Diclofenac
CAPSULE;ORAL
ZYLA
04/28/2021
Voltaren-XR
Diclofenac Sodium
TABLET, EXTENDED RELEASE;ORAL
NOVARTIS

Drug Warnings

Pregnancy risk category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absence of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./
Not recommended for patients with blood dyscrasias (or history of) or bone marrow depression.
Diclofenac sodium in fixed combination with misoprostol is contraindicated in women who are pregnant because misoprostol exhibits abortifacient activity and can cause serious fetal harm. In addition, it is recommended that diclofenac in fixed combination with misoprostol be used in women of childbearing potential only if they require nonsteroidal anti-inflammatory agent (NSAIA) therapy and are considered at high risk of complications resulting from NSAIA-induced gastric or duodenal ulceration or at high risk of developing gastric or duodenal ulceration. /Diclofenac sodium/
Caution with diclofenac sodium-containing dosage forms in patients who must restrict their sodium intake.
For more Drug Warnings (Complete) data for DICLOFENAC (24 total), please visit the HSDB record page.

Biological Half Life

The terminal half-life of diclofenac is approximately 2 h, however the apparent half-life including all metabolites is 25.8-33 h.
Following application of diclofenac epolamine transdermal system, the elimination half-life of diclofenac is approximately 12 hours. /Diclofenac epolamine/
Following IV administration of diclofenac sodium in healthy adults, the half-life of diclofenac reportedly averages about 3 minutes in the initial distribution phase, about 16 minutes in the intermediate (redistribution) phase, and about 1-2 hours in the terminal (elimination) phase. /Diclofenac sodium/
Elimination: Up to 6 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals
Pharmaceuticals -> Musculo-skeletal system -> Antiinflammatory and antirheumatic products -> Antiinflammatory and antirheumatic products, non-steroids -> Acetic acid derivatives and related substances

Methods of Manufacturing

Oxalyl chloride and 2,6-dichlorodiphenylamine are condensed to form the N,N-diphenyloxanilyl chloride that cyclizes under Friedel-Crafts conditions to yield 1-(2,6-diphenyl)isatin. Wolff-Kishner reduction of the 3-oxo group gives the lactam, which on hydrolysis affords the free acid. Neutralization with NaOH produces the salt. /Diclofenac sodium/
Preparation: NL 6604752; A. Sallmann, R. Pfister, US 3558690 (1966, 1971 both to Geigy)

General Manufacturing Information

Synthesis: acylation of N-phenyl-2,6-dichloroaniline with chloroacetyl chloride gives the corresponding chloroacetanilide, which is fused with aluminum chloride to give 1-(2,6-dichlorophenyl)-2-indolinone. Hydrolysis of the indolinone with dilute aqueous-alcoholic sodium hydroxide affords the desired sodium salt directly. /Diclofenac Sodium/
Preparation: NL 6604752; A Sallmann, R Pfister, US 3558690 (1966, 1971 both to Geigy)

Clinical Laboratory Methods

HPLC determination in plasma and urine.

Storage Conditions

Diclofenac sodium 1% gel and diclofenac epolamine transdermal system should be stored at 25 °C but may be exposed to temperatures ranging from 15-30 °C. Diclofenac gel should not be frozen.
Diclofenac sodium delayed-release (enteric-coated) tablets, diclofenac sodium extended-release tablets, and diclofenac potassium tablets should be protected from moisture and stored in tight containers at a temperature not exceeding 30 °C. Commercially available diclofenac sodium and misoprostol tablets should be stored in a dry area at a temperature not exceeding 25 °C.

Interactions

Concomitant use of aspirin and a nonsteroidal anti-inflammatory agent (NSAIA) increases the risk for serious GI events. Because of the potential for increased adverse effects, patients receiving diclofenac should be advised not to take aspirin. There is no consistent evidence that use of low-dose aspirin mitigates the increased risk of serious cardiovascular events associated with NSAIAs.
Concurrent use /of alcohol or glucocorticoid corticosteroids or chronic therapeutic use of corticotropin or potassium supplements/ with an nonsteroidal anti-inflammatory drug may increase the risk of gastrointestinal side effects, including ulceration or hemorrhage; however, concurrent use with a glucocorticoid or corticotropin in the treatment of arthritis may provide additional therapeutic benefit and permit reduction of glucocorticoid or corticotropin dosage. /Nonsteroidal anti-inflammatory drugs/
Nonsteroidal anti-inflammatory drugs may increase the hypoglycemic effect of these medications /oral antidiabetic agents or insulin/ because prostaglandins are directly involved in regulatory mechanisms of glucose metabolism and possibly because of displacement of the oral antidiabetics from serum proteins; dosage adjustments of the antidiabetic agent may be necessary; ... caution with concurrent use is recommended. /Nonsteroidal anti-inflammatory drugs/
These medications /cefamandole or cefoperazone or cefotetan or plicamycin or valproic acid/ may cause hypoprothrombinemia; in addition, plicamycin or valproic acid may inhibit platelet aggregation; concurrent use with an nonsteroidal anti-inflammatory drug may increase the risk of bleeding because of additive interferences with platelet function and/or the potential occurrence of nonsteroidal anti-inflammatory drug-induced gastrointestinal ulceration or hemorrhage. /Nonsteroidal anti-inflammatory drugs/
For more Interactions (Complete) data for DICLOFENAC (16 total), please visit the HSDB record page.

Dates

Last modified: 08-15-2023

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